(4-Bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride is an organic compound with the molecular formula C6H9BrN2·HCl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methylpyrrol-2-yl)methanamine typically involves the bromination of 1-methylpyrrole followed by amination. One common method includes the reaction of 1-methylpyrrole with bromine to form 4-bromo-1-methylpyrrole. This intermediate is then treated with formaldehyde and ammonium chloride to yield (4-Bromo-1-methylpyrrol-2-yl)methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-methylpyrrol-2-yl)methanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while oxidation could produce a corresponding ketone or aldehyde .
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-1-methylpyrrol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating various derivatives and studying reaction mechanisms .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules that could act as enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, (4-Bromo-1-methylpyrrol-2-yl)methanamine can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific desired properties .
Mechanism of Action
The mechanism of action of (4-Bromo-1-methylpyrrol-2-yl)methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and amine group play crucial roles in its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound, which lacks the bromine and methylamine groups.
1-Methylpyrrole: Similar structure but without the bromine atom.
4-Bromo-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of the methylamine
Uniqueness
(4-Bromo-1-methylpyrrol-2-yl)methanamine is unique due to the presence of both a bromine atom and a methylamine group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.ClH/c1-9-4-5(7)2-6(9)3-8;/h2,4H,3,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYYZTRKVFSJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.